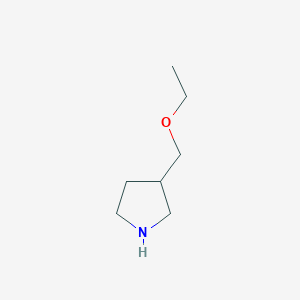

3-(Ethoxymethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFFPDBFVAWYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxymethyl Pyrrolidine and Its Derivatives

Asymmetric and Stereoselective Synthesis of Functionalized Pyrrolidines

Enantioselective Approaches to Functionalized Pyrrolidines, including N-Oxides

The development of enantioselective methods is crucial for producing chiral pyrrolidines, which are valuable building blocks in medicinal chemistry and organocatalysis. Strategies often begin with readily available chiral starting materials or employ asymmetric catalysis to control the stereochemical outcome.

One notable approach involves the use of chiral bicyclic lactams derived from amino acids like (R)-phenylglycinol. This method allows for the synthesis of highly functionalized, enantiopure pyrrolidines. For instance, a sequence of diastereoselective oxidations and reductions can yield trisubstituted pyrrolidine (B122466) structures. The oxidation of alkenes to vicinal diols using osmium tetroxide, especially in the presence of chiral ligands, is a powerful technique for introducing hydroxyl groups with high stereocontrol. These hydroxyl groups can then be further functionalized, for example, through etherification, to introduce the ethoxymethyl group.

Another strategy relies on a diastereoselective Mannich reaction followed by an iodocyclization to construct the pyrrolidine ring in a stereoselective manner. This process starts with the addition of an enolate to a chiral sulfinimine, establishing a key stereocenter that guides the subsequent cyclization.

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Pyrrolidine derivatives are fundamental scaffolds for a significant class of organocatalysts, with proline and its derivatives being seminal examples. The asymmetric synthesis of these catalysts is a major area of research, as their enantiopurity directly influences the stereoselectivity of the reactions they catalyze.

New pyrrolidine-based organocatalysts can be synthesized from chiral precursors such as (R)-glyceraldehyde acetonide. A typical synthetic sequence might involve a diastereoselective allylation of a chiral imine, followed by a hydrozirconation/iodination sequence to form the 2-substituted pyrrolidine ring. The substituents on the pyrrolidine ring, including those at the 3-position, can be varied to fine-tune the catalyst's reactivity and selectivity in reactions like the Michael addition of aldehydes to nitroolefins.

An organocatalytic asymmetric cascade reaction has also been developed to create highly substituted pyrrolidines that feature a stereogenic quaternary center at the 3-position. This method utilizes bifunctional amino-squaramide catalysts derived from Cinchona alkaloids to achieve high enantioselectivity and diastereoselectivity.

| Catalyst Type | Precursor | Key Reaction | Application |

| Prolinol-related | (R)-Glyceraldehyde acetonide | Diastereoselective allylation | Michael addition |

| Bifunctional amino-squaramide | Cinchona alkaloids | Asymmetric cascade reaction | Synthesis of quaternary pyrrolidines |

| Chiral auxiliary | d- or l-alanine | Reductive amination | General stereoselective transformations |

Photochemical Synthesis Routes to Ethoxymethylpyrrolidine Adducts

Photochemical methods offer unique pathways for the synthesis and functionalization of heterocyclic compounds like pyrrolidine. These reactions are often initiated by the absorption of light, leading to excited electronic states with distinct reactivity.

Photoinduced single electron transfer (SET) is a powerful tool for generating radical ions under mild conditions, which can then undergo a variety of chemical transformations. In the context of pyrrolidine chemistry, irradiation of N-arylaminopyrrolidines in the presence of a photosensitizer can initiate an electron transfer process. This can lead to the formation of adducts if a suitable trapping agent is present. While not directly forming an ethoxymethyl group, mechanistic studies show that photoaddition reactions can be initiated by one-electron transfers from carboxylato groups of alkanoates to the excited state of a pyrrolidine derivative. This generates radicals that can add to the pyrrolidine ring, demonstrating a potential route for functionalization.

The mechanism of these photoreactions involves several key steps. First, a photosensitizer absorbs light and transfers energy to the pyrrolidine substrate or directly engages in an electron transfer. In an SET process, an electron is transferred from a donor molecule (like an amine) to an acceptor in its excited state, or vice versa. This generates a radical ion pair. The subsequent reaction pathway depends on the nature of the radical ions and the presence of other reagents. For instance, the photooxidation of piperidine and pyrrolidine derivatives can proceed through two consecutive photooxidations to yield the corresponding lactams. The introduction of an ethoxymethyl group would require the presence of an appropriate ethoxymethyl radical precursor or an equivalent nucleophile that can react with a photochemically generated electrophilic center on the pyrrolidine ring.

Alkylation and Functionalization Strategies for Ethoxymethylpyrrolidines

Standard organic synthesis methods are essential for the final-stage functionalization of the pyrrolidine ring or for introducing the key ethoxymethyl substituent.

The Williamson ether synthesis is a classic and versatile method for forming ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide. To synthesize 3-(ethoxymethyl)pyrrolidine, this strategy would typically involve a pyrrolidine derivative with a hydroxyl group at the 3-position (3-pyrrolidinol). This alcohol can be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with an ethyl methylating agent like ethyl iodide or diethyl sulfate.

Alternatively, the ethoxymethyl group can be introduced by reacting a 3-hydroxypyrrolidine with a reagent that can deliver the entire ethoxymethyl cation equivalent. Another approach involves the acid-catalyzed addition of ethanol to a precursor containing a suitable leaving group or a double bond at the 3-position. For example, the acid-induced reaction of 4-hydroxy-3-methylenealkan-2-ones with ethanol results in the formation of 3-(ethoxymethyl)alk-3-en-2-ones, illustrating a relevant etherification strategy.

| Reaction | Substrates | Reagents | Product |

| Williamson Ether Synthesis | 3-Hydroxypyrrolidine, Ethoxymethyl chloride | Strong base (e.g., NaH) | This compound |

| Acid-Catalyzed Etherification | 3-Pyrrolidinol, Ethanol | Acid catalyst (e.g., H₂SO₄) | This compound |

Derivatization of Pyrrolidine Rings for Advanced Molecular Architectures

The functionalization of pre-existing pyrrolidine rings is a powerful strategy for accessing novel and complex molecular structures. Various catalytic methods have been developed to introduce substituents at different positions of the pyrrolidine ring, leading to advanced architectures with potential applications in drug discovery.

One notable approach is the palladium-catalyzed hydroarylation of N-acyl pyrrolines, which allows for the introduction of aryl groups at the 3-position of the pyrrolidine ring. This method provides a direct route to 3-aryl pyrrolidines, a structural motif found in compounds with diverse biological activities, including effects on neurotransmission and gene transcription osaka-u.ac.jp. The reaction conditions can be tailored to control the regioselectivity, although mixtures of products can sometimes be obtained depending on the substrate and catalytic system osaka-u.ac.jp.

Another versatile method for elaborating the pyrrolidine scaffold is the iridium-catalyzed reductive generation of azomethine ylides from lactams, followed by [3+2] dipolar cycloaddition reactions. This strategy enables the synthesis of highly substituted and structurally complex pyrrolidine architectures. The reaction proceeds under mild conditions and demonstrates high diastereoselectivity and compatibility with a range of electron-deficient alkenes researchgate.net. This approach is particularly valuable for creating polycyclic amine products and can be applied to the synthesis of enantiopure cyclic amine architectures researchgate.net.

The derivatization of proline and its derivatives also serves as a common and effective route to advanced pyrrolidine-based structures. The inherent chirality of proline makes it an attractive starting material for the asymmetric synthesis of organocatalysts and other complex molecules researchgate.net. By modifying the carboxyl group or the C4 position of the pyrrolidine ring, a wide variety of functionalities can be introduced, leading to catalysts with improved solubility, efficiency, and selectivity researchgate.net. For instance, the synthesis of prolinamides and other C2-modified pyrrolidine derivatives has been extensively explored to overcome the limitations of proline as a catalyst researchgate.net.

| Derivatization Method | Catalyst/Reagent | Type of Architecture | Key Features |

| Palladium-Catalyzed Hydroarylation | Palladium catalyst | 3-Aryl Pyrrolidines | Direct arylation of N-acyl pyrrolines. osaka-u.ac.jp |

| Iridium-Catalyzed [3+2] Cycloaddition | Vaska's complex [IrCl(CO)(PPh3)2] | Highly substituted, polycyclic pyrrolidines | Reductive generation of azomethine ylides from lactams; high diastereoselectivity. researchgate.net |

| Derivatization of Proline | Various reagents | Chiral organocatalysts, complex molecules | Utilizes the inherent chirality of proline; modification at C2 and C4 positions. researchgate.net |

Synthesis of Pyrrolidine Analogs, such as Sila-pyrrolidines, with Modified Ring Systems

The replacement of a carbon atom within the pyrrolidine ring with a heteroatom, such as silicon, leads to the formation of pyrrolidine analogs with unique electronic and steric properties. The synthesis of these modified ring systems opens up new avenues for exploring chemical space and developing novel therapeutic agents.

A significant advancement in the synthesis of sila-pyrrolidines involves a photo-promoted ring contraction of pyridines with silylborane. This methodology provides access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which serve as versatile synthons for functionalized pyrrolidines osaka-u.ac.jpwilddata.cn. The reaction demonstrates a broad substrate scope and high functional group compatibility, making it a powerful tool for the facile synthesis of these pyrrolidine analogs osaka-u.ac.jpwilddata.cnnih.gov. The proposed mechanism involves the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photochemical or thermal silyl migration to yield a vinylazomethine ylide that cyclizes to the final product osaka-u.ac.jpwilddata.cnnih.gov.

The resulting silyl-substituted pyrrolidine derivatives can be further elaborated to introduce additional molecular complexity. For instance, the enamide moiety and the functionalized alkyl chain present in the product can participate in further carbon-carbon bond-forming reactions, providing a pathway to polycyclic alkaloid-like structures osaka-u.ac.jpnih.gov.

| Synthetic Method | Starting Materials | Key Intermediate | Product | Key Features |

| Photo-promoted Ring Contraction | Pyridine, Silylborane | 2-Silyl-1,2-dihydropyridine, Vinylazomethine ylide | 6-Silyl-2-azabicyclo[3.1.0]hex-3-ene derivative | Broad substrate scope, high functional group compatibility. osaka-u.ac.jpwilddata.cnnih.gov |

Chemical Reactivity and Transformations of 3 Ethoxymethyl Pyrrolidine Systems

Nucleophilic Reactivity of Pyrrolidine (B122466) Derivatives

The pyrrolidine ring, a saturated five-membered heterocycle containing a secondary amine, is characterized by its notable nucleophilicity. chemicalbook.com The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and prone to react with a wide array of electrophiles. The conjugate acid of pyrrolidine has a pKa of 11.27, indicating significant basicity. chemicalbook.com This inherent reactivity allows pyrrolidine and its derivatives to readily undergo electrophilic substitution at the nitrogen atom.

Common reactions driven by the nucleophilic nitrogen include:

N-Alkylation and N-Acylation: Pyrrolidine derivatives react efficiently with electrophiles such as alkyl halides and acyl halides to yield N-substituted products. chemicalbook.com

Enamine Formation: In reactions with ketones and aldehydes, pyrrolidines can act as catalysts or reagents to form enamines, which are versatile intermediates in organic synthesis, for instance, in the Stork enamine alkylation. wikipedia.org

Reaction with Isocyanates/Isothiocyanates: The nucleophilic nitrogen readily attacks the electrophilic carbon of isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. chemicalbook.com

The nucleophilic strength of pyrrolidine derivatives can be quantified and compared using kinetic studies. By measuring the reaction rates with standard electrophiles, a comprehensive nucleophilicity scale can be established. acs.org The substituents on the pyrrolidine ring can influence its basicity and nucleophilicity; for example, electron-withdrawing groups at the C-2 position can significantly lower the basicity of the nitrogen atom. nih.gov

| Reaction Type | Electrophile | Product | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | N-Alkylpyrrolidines | Introduction of alkyl substituents on the nitrogen atom. chemicalbook.com |

| N-Acylation | Acyl Halides (RCO-X) | N-Acylpyrrolidines (Amides) | Formation of amide linkage, often used in peptide synthesis. chemicalbook.com |

| Enamine Synthesis | Ketones/Aldehydes | Enamines | Creation of key synthetic intermediates for C-C bond formation. wikipedia.org |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | N-Substituted Ureas/Thioureas | Synthesis of derivatives with diverse biological applications. chemicalbook.com |

Cyclization Reactions for the Formation of Polycyclic Structures and Heterocycles

The pyrrolidine scaffold is a fundamental building block in the synthesis of more complex, polycyclic, and heterocyclic structures. nih.gov One of the most powerful methods for constructing substituted pyrrolidine rings and fused systems is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, which can be generated from a pyrrolidine derivative, reacting with a dipolarophile like an alkene or alkyne. nih.govresearchgate.net This approach allows for the direct and often stereocontrolled formation of the five-membered ring with up to four new stereogenic centers. acs.org

Beyond cycloadditions, intramolecular cyclization reactions are also employed to build fused ring systems. These methods include:

Intramolecular Hydroamination: The nitrogen atom of a pyrrolidine derivative can add across an appropriately positioned carbon-carbon double or triple bond within the same molecule to form a new ring. nih.gov

C-H Amination: A nitrene species, generated from an amine precursor, can insert into a C-H bond, providing a direct route to bicyclic structures. nih.gov

Reductive Cyclization: Electroreductive cyclization of imines with dihaloalkanes represents another pathway to form fused pyrrolidine systems. beilstein-journals.org

Photo-promoted Ring Contraction: Innovative methods have been developed where pyridines undergo a photo-promoted ring contraction to yield pyrrolidine derivatives, offering a novel synthetic route from readily available aromatic heterocycles. nih.gov

These strategies highlight the versatility of the pyrrolidine core in constructing diverse and complex molecular architectures found in many natural products and pharmaceuticals. researchgate.net

| Cyclization Strategy | Key Intermediates/Reactants | Resulting Structure Type | Reference |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Azomethine Ylides + Alkenes/Alkynes | Polysubstituted Pyrrolidines, Spirocycles | nih.govacs.org |

| Intramolecular Hydroamination | Unsaturated Amine Side Chain | Fused Bicyclic Amines (e.g., Pyrrolizidines) | nih.gov |

| Intramolecular C-H Amination | Nitrene Species | Fused Bicyclic Amines | nih.gov |

| Photo-promoted Ring Contraction | Pyridines | Functionalized Pyrrolidines | nih.gov |

Derivatization Reactions at the Nitrogen and Carbon Centers of the Pyrrolidine Ring

Functionalization of the pre-existing pyrrolidine ring at both its nitrogen and carbon atoms is a cornerstone of its synthetic utility. Such derivatization allows for the fine-tuning of molecular properties and the construction of complex target molecules.

Derivatization at the Nitrogen Center: As discussed in section 3.1, the secondary amine is readily functionalized. N-acylation is a common strategy, for example, in the synthesis of Captopril, where the pyrrolidine nitrogen is acylated with (S)-3-(acetylthio)-2-methylpropanoic acid. mdpi.com Similarly, in the synthesis of Vildagliptin, a reaction with Vilsmeyer's reagent introduces a nitrile group via an intermediate attached to the nitrogen. mdpi.com

Derivatization at Carbon Centers: Modifying the carbon skeleton of the pyrrolidine ring, particularly at the α-position (C2 and C5), is a key synthetic challenge. Modern methods have enabled direct C(sp³)–H functionalization. One notable approach involves the oxidation of the pyrrolidine to an intermediate iminium ion, which is then captured by a carbon-based nucleophile to form a new C-C bond at the α-position. researchgate.net

Furthermore, catalyst-controlled regioselective reactions can introduce substituents at specific positions. For example, using different transition metal catalysts (e.g., Cobalt or Nickel), hydroalkylation of 3-pyrrolines can be directed to yield either C2-alkylated or C3-alkylated pyrrolidines with high selectivity. organic-chemistry.org These derivatization reactions are crucial for synthesizing a vast range of biologically active compounds and complex natural products. frontiersin.orgresearchgate.net

| Position | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Nitrogen | N-Acylation | Acid chlorides, Anhydrides | N-Acyl Pyrrolidine (Amide) | chemicalbook.com |

| Nitrogen | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Pyrrolidine | beilstein-journals.org |

| α-Carbon (C2/C5) | Oxidative C-H Functionalization | Oxidant (e.g., DDQ), Nucleophile | α-Substituted Pyrrolidine | researchgate.net |

| C2 or C3 | Catalyst-Tuned Hydroalkylation | 3-Pyrroline, Co or Ni catalyst, Alkyl halide | C2- or C3-Alkylated Pyrrolidine | organic-chemistry.org |

Spectroscopic and Structural Characterization of 3 Ethoxymethyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the hydrogen and carbon environments.

Detailed ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for specific derivatives of 3-(Ethoxymethyl)pyrrolidine, are not available in the reviewed literature. Such data would be essential to confirm the arrangement of protons on the pyrrolidine (B122466) ring and the ethoxymethyl substituent.

Specific ¹³C NMR spectral data for derivatives of this compound, which would confirm the carbon skeleton of the molecules, could not be found. This information is crucial for unambiguous structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

While general IR spectral features of the parent pyrrolidine ring are known, specific IR spectra for derivatives of this compound are not documented. These spectra would be used to identify characteristic vibrational frequencies of functional groups introduced during derivatization, such as amide or ester carbonyls.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Experimental mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound derivatives, are not available. While predicted data for the parent compound exists, verified data for its derivatives is absent from the literature.

Application of Advanced Spectroscopic Techniques in Pyrrolidine Research

The field of pyrrolidine research, in general, benefits from advanced spectroscopic techniques like 2D NMR (COSY, HSQC, HMBC), X-ray crystallography, and computational studies to elucidate complex structures and stereochemistry. However, specific applications of these advanced techniques to the structural analysis of this compound derivatives have not been reported in the available sources.

Computational Chemistry and Theoretical Investigations of Ethoxymethylpyrrolidines

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties of compounds like 3-(Ethoxymethyl)pyrrolidine. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly useful for performing conformational analysis, which is crucial for understanding the three-dimensional structure and flexibility of molecules like this compound. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The position and orientation of the ethoxymethyl substituent at the 3-position significantly influence the relative stability of these conformers.

Computational studies on substituted pyrrolidines have shown that the preferred conformation minimizes steric hindrance and optimizes electronic interactions. For this compound, DFT calculations can predict the energetically most favorable arrangement of the ethoxymethyl group (axial vs. equatorial-like) and the puckering of the pyrrolidine ring. A conformational search followed by geometry optimization of the resulting structures using DFT, for instance with the B3LYP functional and a 6-31G* basis set, can identify the global minimum energy conformer and the relative energies of other stable conformers. arabjchem.orgresearchgate.net These calculations are essential for understanding how the molecule will interact with its environment, including biological targets.

Table 1: Representative Conformational Energy Data for a Substituted Pyrrolidine

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |

| Equatorial-like | 0.00 | 150.2 |

| Axial-like | 2.50 | -65.8 |

| Note: This table is illustrative and based on general findings for substituted pyrrolidines. Specific values for this compound would require dedicated calculations. |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.net This information is crucial for predicting the sites of electrophilic and nucleophilic attack and for understanding the molecule's role in chemical reactions. For instance, the nitrogen's HOMO suggests it will act as a nucleophile in reactions.

Table 2: Calculated Frontier Orbital Energies for a Pyrrolidine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

| Note: These values are representative and would vary for this compound. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway.

For reactions involving ethoxymethylpyrrolidines, such as their synthesis or subsequent functionalization, computational studies can provide valuable insights. For example, in the synthesis of substituted pyrrolidines via cycloaddition reactions, DFT calculations can be used to investigate the stereoselectivity of the reaction by comparing the activation barriers of the different pathways leading to various stereoisomers. emich.edursc.org Similarly, for reactions involving the nitrogen atom, such as N-alkylation, computational models can help to understand the transition state geometry and the factors influencing the reaction rate. One study on the copper-catalyzed intramolecular C-H amination to form pyrrolidines utilized DFT calculations to propose a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org

Molecular Modeling and Docking Studies for Understanding Structure-Activity Relationships (SAR) of Pyrrolidine Derivatives

Molecular modeling and docking are essential computational techniques in drug discovery for understanding how a molecule interacts with a biological target, such as a protein or enzyme. These methods are used to predict the binding mode and affinity of a ligand to its receptor, which is crucial for establishing Structure-Activity Relationships (SAR).

Pyrrolidine derivatives are present in many biologically active compounds, and understanding their SAR is key to designing more potent and selective drugs. nih.govbohrium.com For a molecule like this compound, molecular docking could be used to predict its binding orientation within a specific protein's active site. The ethoxymethyl group can play a significant role in binding through hydrogen bonding (with the ether oxygen) or hydrophobic interactions.

By systematically modifying the structure of the pyrrolidine derivative in silico and predicting the effect of these modifications on binding affinity, a SAR model can be developed. scispace.comresearchgate.net This can guide the synthesis of new compounds with improved biological activity. For example, a study on pyrrolidine derivatives as Mcl-1 inhibitors used molecular docking to identify key interactions between the ligands and the protein's binding site. nih.gov

Development of Computational Approaches for Related Organosilane Systems

While not directly involving ethoxymethylpyrrolidines, the development of computational methods for other chemical systems, such as organosilanes, can have implications for the study of heterocyclic compounds. Organosilanes are important in various fields, and computational chemistry is used to understand their reactivity and properties. researchgate.net

Computational studies on organosilanes often involve modeling reaction kinetics, such as the hydrolysis and condensation of alkoxysilanes. nih.gov These studies employ methods like DFT to investigate reaction mechanisms, which can be analogous to reactions involving ethoxymethylpyrrolidines, for example, in the context of sol-gel processes or surface modifications. The theoretical approaches developed to handle the complexities of silicon chemistry, such as the parameterization of semi-empirical methods or the choice of appropriate DFT functionals, can inform and improve the computational methodologies applied to other heteroatom-containing systems, including nitrogen heterocycles. researchgate.nethydrophobe.org

Academic Applications and Future Research Directions of 3 Ethoxymethyl Pyrrolidine and Analogs

Utility as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral pyrrolidine (B122466) derivatives are well-established as highly effective organocatalysts and ligands in asymmetric synthesis, capable of inducing high levels of stereoselectivity in a wide range of chemical transformations. The conformational rigidity of the pyrrolidine ring, coupled with the stereodirecting influence of its substituents, makes it an ideal framework for creating a chiral environment around a reactive center.

While specific studies detailing the use of 3-(ethoxymethyl)pyrrolidine as a chiral auxiliary or ligand are not extensively documented, the principles governing the application of analogous 3-substituted pyrrolidines provide a strong basis for its potential in this domain. The ethoxymethyl group at the 3-position can influence the steric environment of the pyrrolidine nitrogen, which is often the catalytic site, thereby modulating the facial selectivity of reactions.

The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, has been a significant area for the application of chiral pyrrolidine-based catalysts. Proline and its derivatives are renowned for their ability to catalyze direct asymmetric aldol reactions by forming a nucleophilic enamine intermediate with a donor ketone or aldehyde. The stereochemistry of the resulting β-hydroxy carbonyl compound is dictated by the chiral environment of the catalyst.

Similarly, the nitro-Michael reaction, which forms a carbon-carbon bond through the conjugate addition of a nitroalkane to an α,β-unsaturated carbonyl compound, is another area where chiral pyrrolidine catalysts have demonstrated considerable success. These catalysts can activate the Michael acceptor and orient the incoming nucleophile to achieve high enantioselectivity.

The potential utility of this compound and its analogs in these reactions is summarized in the table below, based on the established reactivity of similar chiral pyrrolidine catalysts.

| Asymmetric Reaction | Role of Chiral Pyrrolidine Catalyst | Potential Influence of 3-Ethoxymethyl Substituent |

| Aldol Reaction | Forms a chiral enamine intermediate with the donor carbonyl compound, directing the stereoselective attack on the acceptor carbonyl. | The ethoxymethyl group can sterically influence the conformation of the enamine and the transition state, potentially enhancing facial selectivity. The ether oxygen may also engage in non-covalent interactions, further organizing the transition state assembly. |

| Nitro-Michael Reaction | Activates the α,β-unsaturated acceptor via iminium ion formation and provides a chiral environment for the nucleophilic attack of the nitroalkane. | The steric bulk of the 3-substituent can effectively shield one face of the iminium ion, leading to high enantioselectivity. The electronic properties of the ethoxymethyl group could also modulate the reactivity of the catalyst. |

Building Blocks in the Synthesis of Complex Organic Molecules

The pyrrolidine moiety is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. nih.govrsc.org Consequently, substituted pyrrolidines, including those with functional groups at the 3-position, serve as valuable and versatile building blocks in the total synthesis of these complex molecules. The this compound scaffold provides a chiral core that can be elaborated upon to construct more intricate molecular architectures. The presence of the ethoxymethyl group offers a handle for further chemical manipulation or can be a key pharmacophoric element in the final target molecule.

The synthesis of various natural product families, such as alkaloids, often relies on the use of pre-functionalized pyrrolidine rings. nih.gov For instance, the Stemona and Aspidosperma alkaloids frequently contain highly substituted pyrrolidine cores. nih.gov The strategic use of building blocks like this compound can significantly streamline the synthetic route to such complex targets.

Precursors for Further Functionalization and Derivatization in Synthetic Schemes

The 3-substituted pyrrolidine framework is not only a component of the final target but also serves as a versatile precursor for a wide range of chemical modifications. The pyrrolidine ring can be functionalized at various positions, and the existing substituent at the 3-position can either be modified or can direct the regioselectivity of subsequent reactions.

The ethoxymethyl group in this compound, for example, can be deprotected to reveal a hydroxymethyl group. This primary alcohol can then be subjected to a variety of transformations, including oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups such as halides or amines. This versatility allows for the introduction of diverse functionalities and the construction of a library of related compounds for structure-activity relationship (SAR) studies.

The nitrogen atom of the pyrrolidine ring is also a key site for derivatization. It can be acylated, alkylated, or incorporated into more complex heterocyclic systems. The nature of the substituent at the 3-position can influence the reactivity and nucleophilicity of the ring nitrogen.

| Functionalization Site | Potential Transformations | Synthetic Utility |

| 3-Ethoxymethyl Group | Ether cleavage to reveal a primary alcohol. | Access to 3-hydroxymethylpyrrolidine, a versatile intermediate for further oxidation or substitution reactions. |

| Pyrrolidine Nitrogen | Acylation, alkylation, sulfonylation, arylation. | Introduction of various N-substituents to modulate biological activity and physicochemical properties. |

| Pyrrolidine Ring (C-H bonds) | C-H activation and functionalization. | Direct introduction of new substituents on the pyrrolidine ring, offering novel synthetic pathways. rsc.org |

Exploration in Materials Science, such as Ionic Liquids with Ethoxymethyl Groups

In recent years, ionic liquids (ILs) have garnered significant attention as designer solvents and electrolytes due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. jst.go.jpresearchgate.net Pyrrolidinium-based ionic liquids are a prominent class of ILs, and the functionalization of the pyrrolidinium (B1226570) cation is a key strategy for tailoring their properties.

The incorporation of ether functionalities, such as an ethoxymethyl group, into the side chains of pyrrolidinium cations has been shown to have a profound impact on the properties of the resulting ionic liquids. jst.go.jpresearchgate.net The presence of the ether oxygen can disrupt the packing of the ions, leading to a decrease in viscosity and an increase in ionic conductivity. jst.go.jp Furthermore, the ether groups can coordinate with metal cations, making these ILs promising electrolytes for battery applications. nih.govacs.org

Research on pyrrolidinium-based ILs with ether-functionalized side chains has demonstrated that the position and number of ether oxygens are critical in determining the transport properties of the IL. jst.go.jp Generally, placing the ether oxygen closer to the pyrrolidinium ring results in lower viscosity and higher conductivity. jst.go.jp

| Ionic Liquid Cation | Key Physicochemical Properties | Potential Applications |

| N-alkyl-3-(ethoxymethyl)pyrrolidinium | Reduced viscosity, enhanced ionic conductivity, potential for metal cation coordination. | Electrolytes for lithium-ion batteries, solvents for organic reactions, and components of advanced materials. |

| Pyrrolidinium with oligo(ethylene glycol) side chains | Further reduction in viscosity, improved solvation properties for metal salts. | High-performance electrolytes, extraction solvents, and catalysts in green chemistry. |

Design of β-Turn Mimetics and Peptidomimetics Incorporating Pyrrolidine Scaffolds

The β-turn is a common secondary structure motif in peptides and proteins, playing a crucial role in molecular recognition and biological activity. The design of small molecules that can mimic the conformation of a β-turn is a major focus in medicinal chemistry for the development of new therapeutic agents. The constrained nature of the pyrrolidine ring makes it an excellent scaffold for the construction of β-turn mimetics. nih.gov

Specifically, trans-pyrrolidine-3,4-dicarboxamide has been identified as an effective and synthetically accessible template for creating libraries of β-turn mimetics. nih.gov By attaching appropriate side chains to the pyrrolidine core, it is possible to mimic the spatial arrangement of the amino acid residues in a natural β-turn. nih.gov While not a direct application of this compound, the principles of using a 3-substituted pyrrolidine scaffold are highly relevant. The substituent at the 3-position can mimic the side chain of the i+2 residue of a β-turn.

Emerging Research Areas and Unexplored Synthetic Pathways for Pyrrolidine Systems

The field of pyrrolidine chemistry is continuously evolving, with new synthetic methodologies and applications emerging regularly. One of the key areas of future research is the development of more efficient and sustainable methods for the synthesis of functionalized pyrrolidines. chemheterocycles.com This includes the exploration of novel catalytic C-H functionalization reactions that allow for the direct introduction of substituents onto the pyrrolidine ring, avoiding the need for pre-functionalized starting materials. rsc.org

Another promising area is the use of photochemical methods for the synthesis of complex pyrrolidine derivatives. For instance, the photo-promoted ring contraction of pyridines has been reported as a novel route to pyrrolidine derivatives. nih.gov

The development of new organocatalytic methods for the asymmetric synthesis of polysubstituted pyrrolidines also remains an active area of research. mdpi.com The design of novel chiral pyrrolidine-based catalysts with enhanced activity and selectivity is crucial for advancing this field.

Future research will likely focus on:

The development of novel and efficient synthetic routes to 3-(alkoxymethyl)pyrrolidines and other functionalized pyrrolidines.

The exploration of the catalytic potential of this compound and its analogs in a broader range of asymmetric transformations.

The design and synthesis of new materials, such as advanced ionic liquids and polymers, based on functionalized pyrrolidinium cations.

The application of 3-substituted pyrrolidine scaffolds in the development of more sophisticated peptidomimetics and probes for chemical biology.

Investigating the biological activities of compounds containing the this compound moiety to uncover new therapeutic leads. frontiersin.org

Q & A

Basic Research Questions

Q. How can the structural features of 3-(Ethoxymethyl)pyrrolidine be characterized to inform its reactivity and biological interactions?

- Methodological Answer : Structural characterization begins with techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the pyrrolidine ring, ethoxymethyl substituent, and carboximidamide group (if present in derivatives). X-ray crystallography can resolve stereochemistry, while mass spectrometry (MS) verifies molecular weight (e.g., ~158.21 g/mol for this compound-1-carboximidamide) . Computational tools like density functional theory (DFT) model electronic properties, aiding in predicting reactivity and binding interactions with biological targets .

Q. What synthetic strategies are effective for preparing this compound and its derivatives?

- Methodological Answer : Synthesis typically involves functionalizing the pyrrolidine ring via nucleophilic substitution or reductive amination. For example, the ethoxymethyl group can be introduced using ethoxy-methyl halides under basic conditions. Reaction optimization includes solvent selection (e.g., dichloromethane or THF) and temperature control (room temperature to 50°C) to minimize side reactions. Scalable methods like continuous flow reactors improve yield and purity for industrial applications .

Q. Which analytical techniques are critical for determining the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Chromatography (HPLC, GC) for purity assessment.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability and melting/boiling points.

- Solubility studies in polar/nonpolar solvents to guide formulation.

Data from these methods inform storage conditions (e.g., refrigeration for hygroscopic derivatives) and compatibility with biological assays .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance enantiomeric purity in chiral derivatives?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived catalysts) or enzymatic resolution ensures enantiomeric purity. For example, lipases can selectively hydrolyze one enantiomer of a racemic mixture. Reaction monitoring via chiral HPLC or polarimetry validates success. Evidence from similar compounds (e.g., (3S,4R)-3-Fluoro-4-methoxypyrrolidine) highlights the importance of steric and electronic factors in stereocontrol .

Q. What mechanisms underlie the biological activity of this compound derivatives in modulating ion channels or enzymes?

- Methodological Answer : The ethoxymethyl group enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., patch-clamp electrophysiology) and molecular docking studies reveal interactions with targets like calcium channels. For example, trifluoromethoxy-substituted analogs show enhanced binding to voltage-gated calcium channels, reducing ion flux in neuropathic pain models . Structure-activity relationship (SAR) studies guide modifications to balance potency and toxicity .

Q. How do substituents on the pyrrolidine ring (e.g., ethoxy vs. trifluoromethyl) influence metabolic stability and bioavailability?

- Methodological Answer : Fluorinated groups (e.g., trifluoromethyl) increase metabolic stability by resisting oxidative degradation. Comparative studies using liver microsome assays quantify metabolic half-life differences. Ethoxy groups may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies. Computational ADMET models predict bioavailability, validated via in vivo pharmacokinetic studies .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity effects. Reproducibility requires:

- Rigorous compound characterization (NMR, HPLC) to confirm purity.

- Standardized assay protocols (e.g., consistent IC50 measurement methods).

- Meta-analysis of published data to identify trends. For instance, conflicting reports on serotonin reuptake inhibition may reflect varying substituent electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.